Tapentadol N-Oxide (CAS No. 1422277-62-0): A Comprehensive Technical Guide for Drug Development Professionals
Tapentadol N-Oxide (CAS No. 1422277-62-0): A Comprehensive Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of Tapentadol N-Oxide, a key metabolite of the centrally acting analgesic, Tapentadol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available scientific literature to deliver expert insights into the formation, characterization, and significance of this compound.
Introduction: The Metabolic Landscape of Tapentadol
Tapentadol is a synthetic opioid analgesic with a dual mechanism of action: it is a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1][2] This unique pharmacological profile makes it effective for treating both nociceptive and neuropathic pain.[1][2] Unlike many opioids, Tapentadol does not rely on metabolic activation for its analgesic effects and has no known active metabolites that contribute significantly to its therapeutic action.[3][4]
The metabolism of Tapentadol is extensive, with over 95% of the drug being eliminated through metabolic processes, primarily Phase II conjugation (glucuronidation and sulfation).[5][6] However, a minor portion of Tapentadol undergoes Phase I oxidation via cytochrome P450 enzymes, leading to the formation of several metabolites, including Tapentadol N-Oxide.[5][7] Understanding the profile of these metabolites is crucial for a comprehensive assessment of the drug's safety and disposition.
Physicochemical Properties and Identification
Tapentadol N-Oxide is identified by the Chemical Abstracts Service (CAS) number 1422277-62-0 .[8][9] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | (2R,3R)-3-(3-Hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide | [8][9] |
| CAS Number | 1422277-62-0 | [6][8][9][10][11][12] |
| Molecular Formula | C₁₄H₂₃NO₂ | [8][11][13] |
| Molecular Weight | 237.3 g/mol | [8][11] |
This compound is recognized as a process-related impurity and a degradation product of Tapentadol, specifically arising from the oxidation of the tertiary amine group.[7] It is commercially available as a reference standard for use in analytical method development, validation, and quality control applications in the pharmaceutical industry.[9][11][14]
The Role of Tapentadol N-Oxide in Metabolism and Pharmacokinetics
Tapentadol N-Oxide, also denoted as M5, is a minor metabolite of Tapentadol.[5] While the primary metabolic pathway for Tapentadol is glucuronidation, Phase I metabolism, though less prominent, contributes to the formation of various metabolites.[5][6]
A study characterizing the in vitro and in vivo metabolites of Tapentadol identified Tapentadol N-Oxide.[5] In rats administered an analgesic dose of Tapentadol, the N-oxide metabolite (M5) was one of the few metabolites to reach a plasma concentration greater than 0.1 µM, with a recorded steady-state plasma concentration of 0.65 µM.[5]
The metabolic pathway leading to the formation of Tapentadol N-Oxide is illustrated in the following diagram:
Caption: Metabolic pathways of Tapentadol.
Synthesis and Characterization: A Note on Availability
A detailed, publicly available, step-by-step synthesis protocol for Tapentadol N-Oxide is not present in the current scientific literature. As a metabolite and impurity, its synthesis is typically performed for the purpose of creating a reference standard. Commercial suppliers offer custom synthesis of Tapentadol N-Oxide and provide a comprehensive Certificate of Analysis (CoA) with the product.[8][10][13]
General Approach to Synthesis
The synthesis of Tapentadol N-Oxide would logically involve the controlled oxidation of the tertiary amine group of Tapentadol. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy acids. The reaction would need to be carefully optimized to prevent over-oxidation or side reactions at other functional groups of the Tapentadol molecule.
Characterization Data
The CoA provided by commercial suppliers typically includes detailed characterization data to confirm the structure and purity of the reference standard.[8][13] This data package generally comprises:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To elucidate the proton environment of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Infrared Spectroscopy (IR): To identify the functional groups present.
Researchers and drug development professionals requiring this data for analytical method development or validation should procure the reference standard from a reputable supplier.
Pharmacological and Toxicological Profile
The available evidence strongly suggests that Tapentadol N-Oxide does not contribute to the analgesic activity of the parent drug.[5][15] A study investigating nine metabolites of Tapentadol, including the N-oxide, found that they had no analgesic effects in the tail-flick test in mice.[5] While some metabolites showed weak analgesic effects in the phenylquinone writhing test, their systemic exposure in humans after therapeutic doses of Tapentadol was significantly lower than their binding affinities for the MOR and NA transporter.[5][15]
The general consensus in the literature is that the metabolites of Tapentadol are pharmacologically inactive.[3][6] This is a key differentiator from other opioids like tramadol, which has an active metabolite.[6]
Specific toxicological data for Tapentadol N-Oxide is not available in the public domain. However, as a minor metabolite with low pharmacological activity, it is not expected to pose a significant toxicological risk at the concentrations observed following therapeutic doses of Tapentadol.
Analytical Methodologies
Proposed Analytical Workflow
A hypothetical workflow for the analysis of Tapentadol N-Oxide in a biological matrix, such as plasma, is outlined below.
Caption: Proposed analytical workflow for Tapentadol N-Oxide.
Key Considerations for Method Development:
-
Internal Standard: A stable, isotopically labeled version of Tapentadol N-Oxide would be the ideal internal standard.
-
Extraction: Protein precipitation with acetonitrile or methanol is a common starting point. Solid-phase extraction (SPE) may be necessary for cleaner samples and lower limits of quantification.
-
Chromatography: A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or ammonium formate is a typical setup.
-
Mass Spectrometry: The instrument should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. Precursor and product ions for Tapentadol N-Oxide would need to be determined by infusing the reference standard.
Conclusion and Future Perspectives
Tapentadol N-Oxide is a minor but important metabolite of Tapentadol to consider during drug development. Its primary relevance lies in its role as a potential impurity and a biomarker of Tapentadol metabolism. While it is considered pharmacologically inactive, its characterization and quantification are essential for a complete understanding of the parent drug's disposition and for ensuring the quality and consistency of the active pharmaceutical ingredient.
Future research could focus on the public dissemination of detailed synthesis and analytical protocols for Tapentadol N-Oxide to facilitate broader research and a more comprehensive understanding of its properties. Further investigation into its potential for drug-drug interactions, although unlikely given its low concentration and activity, would provide a more complete safety profile.
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Terlinden, R., et al. (2010). In Vitro and in Vivo Characterization of Tapentadol Metabolites. Methods and Findings in Experimental and Clinical Pharmacology, 32(1), 31-38.[5][15]
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